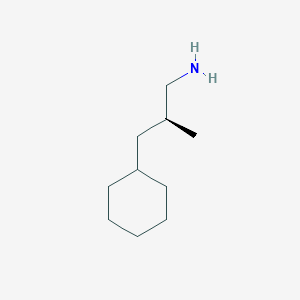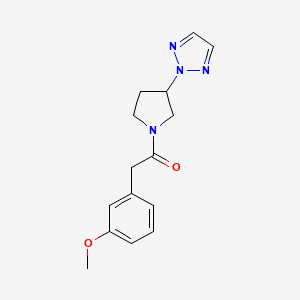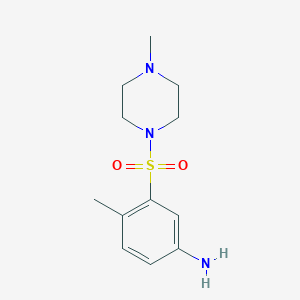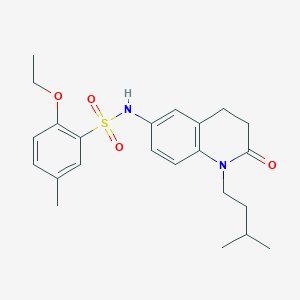![molecular formula C13H14F2O B2657069 [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287285-58-7](/img/structure/B2657069.png)
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol, commonly known as DPM, is a chemical compound that has been the subject of extensive research in recent years. This compound has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry.
Wirkmechanismus
DPM exerts its pharmacological effects by binding to and activating the G protein-coupled receptor 55 (GPR55). This receptor is involved in various physiological processes, including pain sensation, inflammation, and cancer cell proliferation. DPM has been found to be a potent agonist of GPR55, leading to the activation of downstream signaling pathways that result in its pharmacological effects.
Biochemical and Physiological Effects
DPM has been found to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been found to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, DPM has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPM for lab experiments is its high yield and purity, making it readily available for research. Additionally, DPM has been found to have a high affinity for its target receptor, GPR55, making it a potent agonist. However, one limitation of DPM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the research and development of DPM. One potential direction is the optimization of the synthesis method to increase the yield and purity of DPM. Additionally, further research is needed to fully understand the mechanism of action of DPM and its potential therapeutic applications. Further studies are also needed to investigate the potential side effects and toxicity of DPM, particularly in long-term use. Finally, there is a need for the development of more potent and selective agonists of GPR55, which could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of DPM involves the reaction of 2,6-difluorobenzyl chloride with bicyclo[1.1.1]pentane in the presence of a Lewis acid catalyst. The resulting product is then reduced using lithium aluminum hydride to yield DPM in high yield and purity. This synthesis method has been optimized to produce DPM on a large scale, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
DPM has been found to have various scientific research applications, particularly in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DPM has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O/c14-10-2-1-3-11(15)9(10)4-12-5-13(6-12,7-12)8-16/h1-3,16H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLYDSLXTHCRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-(2-methoxyacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2656987.png)


![4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2656992.png)



![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2657000.png)





![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)